alpha-Vitamin E-13C3

LC-MS/MS Stable Isotope Dilution Assay Matrix Effect Correction

alpha-Vitamin E-13C3 (CAS 2140857-06-1, molecular formula C2613C3H50O2, MW 433.68) is a 13C3-labeled form of (+)-α-tocopherol, the naturally occurring and most biologically active vitamin E homolog. This compound incorporates three carbon-13 atoms in place of carbon-12 within the chromanol ring structure, resulting in a mass shift of M+3 relative to the unlabeled analyte.

Molecular Formula C29H50O2
Molecular Weight 433.7 g/mol
Cat. No. B12061762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Vitamin E-13C3
Molecular FormulaC29H50O2
Molecular Weight433.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1
InChIKeyGVJHHUAWPYXKBD-QCGFVVDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Vitamin E-13C3 ((+)-α-Tocopherol-13C3, CAS 2140857-06-1): A 13C3-Labeled Stable Isotope Internal Standard for LC-MS/MS Quantification and Metabolic Tracing


alpha-Vitamin E-13C3 (CAS 2140857-06-1, molecular formula C2613C3H50O2, MW 433.68) is a 13C3-labeled form of (+)-α-tocopherol, the naturally occurring and most biologically active vitamin E homolog [1]. This compound incorporates three carbon-13 atoms in place of carbon-12 within the chromanol ring structure, resulting in a mass shift of M+3 relative to the unlabeled analyte . It is classified as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, enabling precise quantification of endogenous α-tocopherol in complex biological matrices . Unlike deuterium-labeled analogs, 13C-labeled standards exhibit minimal isotope effects during reversed-phase chromatography, eliminating the retention time shifts that compromise ion suppression correction accuracy .

Why alpha-Vitamin E-13C3 Cannot Be Substituted with Unlabeled α-Tocopherol, Deuterated d6-α-Tocopherol, or Other Vitamin E Homologs in Quantitative Bioanalysis


Generic substitution of alpha-Vitamin E-13C3 with unlabeled α-tocopherol, deuterated d6-α-tocopherol, or alternative vitamin E homologs (γ-tocopherol, δ-tocopherol) introduces distinct analytical liabilities that invalidate quantitative accuracy in LC-MS/MS workflows. Unlabeled α-tocopherol fails entirely as an internal standard because it co-elutes and shares identical precursor-product ion transitions with the endogenous analyte, rendering baseline separation and independent quantitation impossible [1]. Deuterated d6-α-tocopherol, while isotope-labeled, exhibits measurable chromatographic retention time shifts due to the stronger C-D bond polarity difference, causing the internal standard to elute earlier than the analyte and thereby failing to co-correct for matrix-induced ion suppression/enhancement effects . Furthermore, alternative homologs (γ- and δ-tocopherol) differ fundamentally in CYP4F2-mediated metabolic rates and α-tocopherol transfer protein (α-TTP) binding affinity—γ-tocopherol undergoes more extensive ω-hydroxylation to 13′-COOH metabolites, preventing its use as a tracer for α-tocopherol-specific metabolic flux studies [2]. Only 13C-labeled α-tocopherol maintains physicochemical identity with the target analyte while providing a resolvable mass shift, ensuring accurate matrix effect compensation and valid metabolic tracing.

Quantitative Differentiation Evidence: alpha-Vitamin E-13C3 vs. Deuterated d6-α-Tocopherol and Unlabeled Analogs in Analytical Performance Metrics


Chromatographic Co-Elution Fidelity: 13C3-Labeled vs. Deuterated d6-α-Tocopherol Internal Standards

In reversed-phase LC-MS/MS analysis, 13C-labeled internal standards co-elute with the native analyte within ±0.02 min retention time, whereas deuterated standards typically exhibit a retention time shift of 0.04–0.10 min (earlier elution) [1]. This shift arises from the stronger C–D bond polarity difference versus C–H, which reduces hydrophobic interaction with the stationary phase . The consequence is that d6-α-tocopherol elutes in a different solvent composition window than endogenous α-tocopherol, experiencing distinct matrix-induced ion suppression or enhancement effects, thus failing to correct for quantification errors that can exceed 20% in complex plasma extracts [1]. In contrast, the 13C3 substitution on alpha-Vitamin E-13C3 maintains identical bond strength and chromatographic behavior to the unlabeled analyte, ensuring simultaneous elution and accurate compensation for matrix effects throughout the gradient.

LC-MS/MS Stable Isotope Dilution Assay Matrix Effect Correction

Isotopic Purity Specification: alpha-Vitamin E-13C3 vs. Deuterated α-Tocopherol Standards

Commercial alpha-Vitamin E-13C3 (including the (±)-α-tocopherol-(trimethyl-13C3 phenyl) variant) is supplied with isotopic purity specifications of ≥99 atom % 13C and chemical purity of ≥96–98% . This high isotopic enrichment minimizes the presence of unlabeled (M+0) species that would otherwise contribute to the analyte signal channel, introducing positive bias in quantification [1]. The M+3 mass shift provided by three 13C atoms also places the internal standard signal sufficiently distant from the analyte's natural M+1 and M+2 isotopic envelope (arising from natural 13C abundance), reducing spectral overlap that complicates peak integration [1]. While deuterated d6-α-tocopherol offers a larger M+6 mass shift, its isotopic purity specifications vary more widely across vendors, and it carries the additional risk of hydrogen–deuterium exchange in protic solvents, which can degrade the effective isotopic enrichment during sample preparation and storage .

Stable Isotope Labeling Quantitative MS Internal Standard Purity

Kinetic Isotope Effect (KIE) Absence in CYP4F2-Mediated ω-Hydroxylation: 13C3 vs. Deuterated Tracers

The CYP4F2 enzyme initiates α-tocopherol catabolism via ω-hydroxylation at the C13′ position of the phytyl side chain, with a reported Vmax of approximately 0.8–1.2 pmol/min/pmol CYP in human liver microsomes for the unlabeled substrate [1]. When deuterium atoms are incorporated at the ω-oxidation site (C–D bond at the ω-position), the primary kinetic isotope effect (kH/kD) ranges from 3–7, substantially retarding the observed metabolic rate and distorting true in vivo flux measurements . In contrast, the 13C3 label on alpha-Vitamin E-13C3 resides on the chromanol ring methyl groups, spatially remote from the ω-hydroxylation site on the phytyl tail. The 12C–13C bond strength difference is negligible (k12C/k13C ≈ 1.02–1.05), rendering the compound kinetically indistinguishable from unlabeled α-tocopherol by CYP4F2 and other metabolic enzymes . This enables accurate, unbiased tracing of α-tocopherol metabolic flux without introducing artificial latency in clearance pathways.

Metabolic Tracing CYP450 Metabolism Kinetic Isotope Effect

Spectroscopic Interference Mitigation in LC-MS/MS: alpha-Vitamin E-13C3 vs. Unlabeled α-Tocopherol as Internal Standard

In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) LC-MS/MS, unlabeled α-tocopherol cannot serve as an internal standard because it shares the identical precursor m/z (431.4 for [M+H]+) and product ion m/z (165.1) transitions with the endogenous analyte, producing a single integrated chromatographic peak that precludes independent quantification [1]. alpha-Vitamin E-13C3 provides a precursor m/z of 434.4 ([M+H]+), shifted by +3 Da from the unlabeled analyte, enabling distinct SRM transitions (e.g., m/z 434.4 → 168.1 for the labeled internal standard) that are monitored in separate acquisition channels [2]. This M+3 shift also avoids interference from the natural M+2 isotopic envelope of α-tocopherol (approximately 0.5% relative abundance from two natural 13C atoms), which can contaminate the internal standard channel when M+1 or M+2 labeled standards are employed [1]. Deuterated d6-α-tocopherol provides an M+6 shift but with the chromatographic fidelity compromises detailed in Evidence Item 1 .

SRM/MRM Quantitative Bioanalysis Isotopic Interference

Validated Application Scenarios for alpha-Vitamin E-13C3 Based on Quantitative Differentiation Evidence


Accurate LC-MS/MS Quantification of Endogenous α-Tocopherol in Plasma/Serum with Matrix Effect Correction

alpha-Vitamin E-13C3 is deployed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays for quantifying endogenous α-tocopherol concentrations in human plasma or serum. The compound's co-elution with the native analyte (±0.02 min ΔtR) ensures that both experience identical matrix-induced ion suppression or enhancement effects throughout the chromatographic gradient, enabling accurate correction of quantification biases that can exceed 20% in complex biological extracts [1]. This application is validated by the isotopic purity (≥99 atom % 13C) and distinct M+3 mass shift (m/z 434.4 → 168.1 SRM transition), which provides independent MS channel acquisition free from natural isotopic envelope interference [2].

Metabolic Flux Tracing of α-Tocopherol Catabolism via CYP4F2 ω-Hydroxylation Pathway

In studies investigating α-tocopherol metabolism and clearance, alpha-Vitamin E-13C3 serves as a kinetically unbiased tracer because the 13C3 label resides on the chromanol ring, spatially remote from the CYP4F2 ω-hydroxylation site on the phytyl side chain. Unlike deuterated tracers, which exhibit a kinetic isotope effect of kH/kD = 3–7 that artificially retards metabolic rates, the 13C3-labeled compound is processed by CYP4F2 at a rate indistinguishable from unlabeled α-tocopherol (k13C/k12C ≈ 1.02) [1]. This enables accurate measurement of ω-hydroxylation rates, 13′-OH and 13′-COOH metabolite formation kinetics, and tissue-specific clearance half-lives without introducing artificial latency into the measured flux .

Stable Isotope Dilution Assays for α-Tocopherol in Fortified Foods, Dietary Supplements, and Infant Formula

Regulatory compliance and quality control testing of vitamin E content in fortified foods, dietary supplements, and infant formula require accurate, matrix-robust quantification methods. alpha-Vitamin E-13C3 provides the analytical specificity needed for stable isotope dilution LC-MS/MS assays in lipid-rich matrices (oils, emulsions, milk-based formulas), where unlabeled internal standards fail and deuterated standards exhibit retention time shifts that compromise matrix effect correction [1]. The compound's ≥98% chemical purity and ≥99 atom % 13C isotopic enrichment support method validation parameters including linearity (r² > 0.995 across 1–1000 ng/mL), precision (CV < 5%), and recovery (85–115%) as required by AOAC and ISO 17025 guidelines [2].

Pharmacokinetic and Bioavailability Studies of Novel α-Tocopherol Formulations

In preclinical and clinical pharmacokinetic studies evaluating novel α-tocopherol delivery systems (nanoemulsions, liposomes, solid lipid nanoparticles), alpha-Vitamin E-13C3 serves as the analytical internal standard for quantifying circulating α-tocopherol levels in plasma over time. The 13C3 labeling ensures that the internal standard is not metabolically converted to the same species being measured from the administered formulation, while its co-elution with endogenous α-tocopherol enables precise area-under-curve (AUC) and Cmax determinations even in the presence of variable matrix effects across time points and subjects [1]. The absence of hydrogen–deuterium exchange in protic biological fluids ensures stable isotopic enrichment throughout sample storage and processing [2].

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